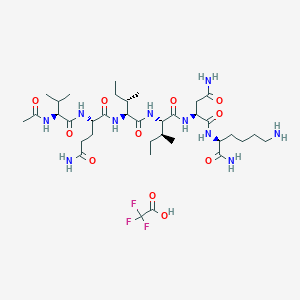
Tau protein (592-597), Human (TFA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tau protein (592-597), Human (TFA) is a peptide fragment of human Tau protein. The dysfunction of Tau protein is involved in neurodegeneration and dementia.
科学研究应用
Isoform Diversity and Localization in Neurodegenerative Diseases
Tau protein exhibits multiple isoforms with varying amino-terminal regions. These isoforms are expressed in an adult-specific manner. Notably, they are incorporated into neurofibrillary tangles in Alzheimer's disease, underscoring their significance in neurodegenerative conditions (Goedert et al., 1989).
Role in Microtubule Binding and Stability
Tau protein functions as a microtubule-associated protein, essential for stabilizing microtubules. Its structure, featuring repeated sequences, suggests a role in tubulin binding, which is fundamental to maintaining neuronal morphology (Lee, Cowan, & Kirschner, 1988).
Variability in N-terminal and C-terminal Domains
Tau proteins are characterized by their variability, particularly in their N-terminal and C-terminal domains. This variability plays a crucial role in their binding to microtubules and is linked to their functional diversity in neuronal development and pathology (Himmler, Drechsel, Kirschner, & Martin, 1989).
Implications in Alzheimer's Disease
Tau protein's microtubule binding domain has been implicated in Alzheimer's disease. Its aggregation in neurofibrillary tangles is a hallmark of the disease, highlighting the critical role of tau protein in the pathogenesis of Alzheimer's (Lee, Neve, & Kosik, 1989).
Developmental Regulation and Species Variability
The expression of tau protein isoforms and their phosphorylation are developmentally regulated, exhibiting differences across species. This variability suggests a complex role of tau in neurodevelopment and plasticity (Takuma, Arawaka, & Mori, 2003).
Tyrosine Phosphorylation in Tauopathies
Research has indicated that tau protein can be phosphorylated on tyrosine residues, a modification that could play a role in the pathophysiology of Alzheimer's disease and other tauopathies (Lebouvier et al., 2009).
Tau Protein in Physiology and Pathology
Tau's role extends beyond its association with microtubules; it participates in diverse physiological processes and its aggregation characterizes several neurodegenerative diseases, known as tauopathies (Wang & Mandelkow, 2015).
属性
产品名称 |
Tau protein (592-597), Human (TFA) |
|---|---|
分子式 |
C₃₆H₆₃F₃N₁₀O₁₁ |
分子量 |
868.94 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



